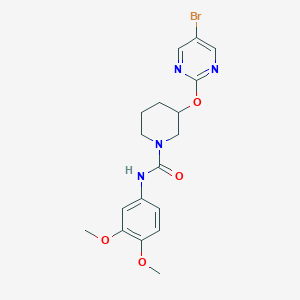![molecular formula C28H23Cl4NO2 B3019146 2-{[2,2-Bis(4-chlorophenyl)-2-hydroxyethyl]amino}-1,1-bis(4-chlorophenyl)-1-ethanol CAS No. 882747-76-4](/img/structure/B3019146.png)
2-{[2,2-Bis(4-chlorophenyl)-2-hydroxyethyl]amino}-1,1-bis(4-chlorophenyl)-1-ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-{[2,2-Bis(4-chlorophenyl)-2-hydroxyethyl]amino}-1,1-bis(4-chlorophenyl)-1-ethanol" is a chlorinated polyphenolic ethanolamine derivative. While the provided papers do not directly discuss this compound, they offer insights into the synthesis, structure, and reactivity of related compounds, which can be used to infer properties and potential synthetic pathways for the compound .
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, as seen in the preparation of various compounds in the provided papers. For instance, the synthesis of a zinc(II) complex with an asymmetric tripodal ligand demonstrates the formation of a reactive nucleophile that could be relevant in forming the ethanolamine core of the target compound . Similarly, the synthesis of 4-hydroxy- and 4-aminoindoles through corresponding indolines indicates the use of heating in acidic conditions, which could be applicable in forming the chlorophenyl components of the target molecule . The metabolic formation and synthesis of a hypocholesteremic agent also involve chlorophenyl and hydroxyphenyl groups, which are structural motifs present in the target compound .
Molecular Structure Analysis
The molecular structure of the target compound likely features a central ethanolamine moiety substituted with chlorophenyl groups. The zinc(II) complex study provides insights into how metal coordination can influence molecular structure and reactivity, which could be relevant if the target compound were to interact with metal ions . The X-ray structure of a zwitterionic zinc(II) complex with o-amino phenolate ligands offers an example of how substituents can affect the overall charge and geometry of a molecule .
Chemical Reactions Analysis
The reactivity of the target compound can be inferred from the chemical behavior of similar structures. For example, the hydrolysis of carboxy esters promoted by a zinc(II) complex suggests potential reactivity of the target compound's hydroxyl groups in esterification or hydrolysis reactions . The synthesis of Schiff bases from bis(amino-triazole sulfurether) indicates the potential for the target compound to participate in condensation reactions to form imines or related structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound can be deduced from the properties of structurally related compounds. The synthesis of 2,5-bis[(2-hydroxyethyl)amino]-1,4-benzoquinone, for example, provides information on solubility and crystallinity, which could be relevant for the target compound . The study on fluorinated polyimides derived from bis(ether amine) monomers offers insights into solubility, film-forming ability, and thermal stability, which could be extrapolated to understand the properties of the target compound .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[[2,2-bis(4-chlorophenyl)-2-hydroxyethyl]amino]-1,1-bis(4-chlorophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23Cl4NO2/c29-23-9-1-19(2-10-23)27(34,20-3-11-24(30)12-4-20)17-33-18-28(35,21-5-13-25(31)14-6-21)22-7-15-26(32)16-8-22/h1-16,33-35H,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQWMVUMDYNXSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CNCC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O)(C4=CC=C(C=C4)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23Cl4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2,2-Bis(4-chlorophenyl)-2-hydroxyethyl]amino}-1,1-bis(4-chlorophenyl)-1-ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

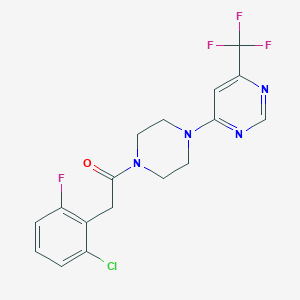
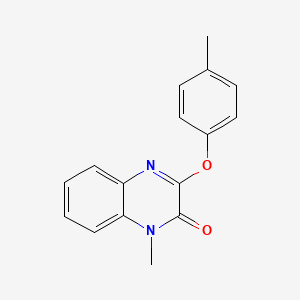
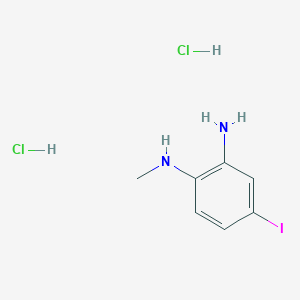
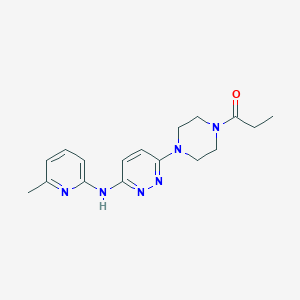
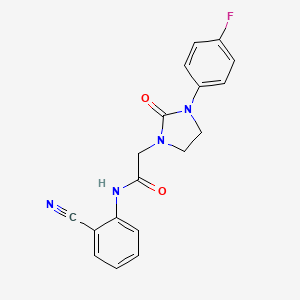
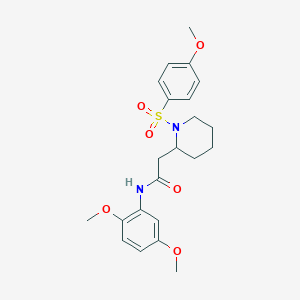
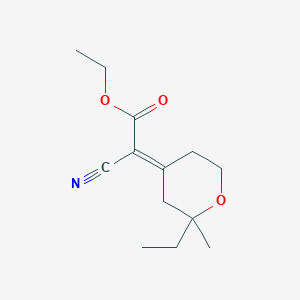
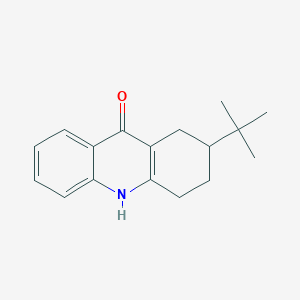
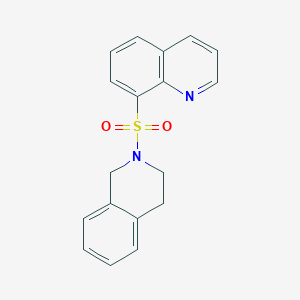
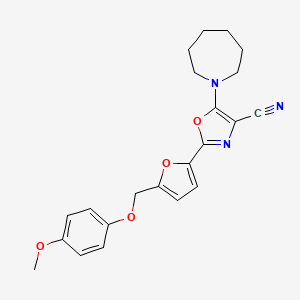
![ethyl 3-({[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B3019079.png)
![N-[2,2-Bis(furan-2-yl)ethyl]-5-bromopyrimidin-2-amine](/img/structure/B3019083.png)
![2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(3-bromophenyl)ethanone](/img/structure/B3019084.png)
